2-(hexyloxy)ethane-1-thiol
Description
2-(Hexyloxy)ethane-1-thiol is an organosulfur compound characterized by a thiol (-SH) group and a hexyloxy (C₆H₁₃O-) substituent attached to an ethane backbone. For instance, 2-(But-3-en-1-yloxy)ethane-1-thiol (CAS 1499404-83-9) has a molecular weight (MW) of 132.2 g/mol and a purity ≥95% . Extrapolating, this compound likely has a MW of ~176.3 g/mol (C₈H₁₈OS), with the hexyl group enhancing lipophilicity compared to shorter-chain analogs. Thiols of this class are typically used in organic synthesis, coordination chemistry, or as intermediates in pharmaceuticals, though specific applications for this compound require further study.
Properties
CAS No. |
90951-66-9 |
|---|---|
Molecular Formula |
C8H18OS |
Molecular Weight |
162.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Isothiouronium Salts: One common method for synthesizing thiols involves the use of isothiouronium salts.
Catalytic Preparation Using Hydrogen Sulfide: Another method involves the catalytic preparation of thiols using hydrogen sulfide.
Thiolacetic Acid/Thioacetates: Thiols can also be synthesized using thiolacetic acid or thioacetates, which are then hydrolyzed to yield the thiol.
Industrial Production Methods:
Microwave Irradiation: In some cases, microwave irradiation is used to accelerate the reaction between chlorinated starch and thiourea, resulting in the formation of thiol-functionalized starch.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Substitution: Thiols can undergo substitution reactions with alkyl halides to form thioethers (R-S-R).
Common Reagents and Conditions:
Oxidizing Agents: Bromine (Br2) and iodine (I2) are commonly used oxidizing agents for converting thiols to disulfides.
Reducing Agents: Zinc and acid are commonly used to reduce disulfides back to thiols.
Major Products Formed:
Disulfides: Formed through the oxidation of thiols.
Thioethers: Formed through substitution reactions with alkyl halides.
Scientific Research Applications
Chemistry:
Organic Synthesis: 2-(Hexyloxy)ethane-1-thiol is used as a building block in organic synthesis due to its reactivity and functional groups.
Biology:
Bioconjugation: Thiols are used in bioconjugation reactions to attach biomolecules such as proteins and peptides to other molecules.
Medicine:
Drug Development: Thiols are used in the development of pharmaceuticals due to their ability to form stable compounds with various functional groups.
Industry:
Materials Science: Thiols are used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The hexyloxy group in this compound confers greater hydrophobicity than analogs with shorter chains (e.g., butenyloxy) or polar groups (e.g., azidoethoxy) .
- Reactivity : The azidoethoxy analog’s azide group enables click chemistry, while the imidazolyl derivative’s heterocycle supports metal coordination .
- Stability : Discontinuation of the butenyloxy variant may reflect challenges in handling unsaturated thiols, whereas the hexyloxy compound’s saturated chain likely improves stability.
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